molecular formula C24H21N3OS B2361629 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 1006778-63-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No. B2361629
CAS RN: 1006778-63-7
M. Wt: 399.51
InChI Key: BECMANBXOGOEBL-BUHFOSPRSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Anticancer Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide and its derivatives have been researched for their potential anticancer activities. A study highlights the synthesis of similar compounds with remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines (Abouzied et al., 2022).

Dynamic Tautomerism and Divalent N(I) Character

The compound exhibits dynamic tautomerism and divalent N(I) character, essential properties in various therapeutically significant species. Quantum chemical analysis has revealed competitive isomeric structures and electron distribution details, making it a notable candidate in pharmaceutical research (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial Activity

Research has also been conducted on derivatives of this compound for their antimicrobial properties. For instance, amido-linked derivatives demonstrated significant antimicrobial activity against various bacteria and fungi (Padmavathi et al., 2011).

Synthesis and Biological Evaluation

Studies on the synthesis of related compounds and their biological evaluation have been significant in the scientific research of this compound. These include exploring novel series of derivatives and evaluating their antimicrobial activity against diverse bacterial and fungal strains (Patel, Kumari, & Patel, 2012).

Antimycobacterial Activity

Investigations into the antimycobacterial activity of novel derivatives, especially against multi-drug-resistant tuberculosis, have also been a key area of research. This includes designing and synthesizing novel compounds and evaluating their efficacy against M. tuberculosis (Li et al., 2015).

properties

IUPAC Name

(E)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECMANBXOGOEBL-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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